molecular formula C11H21ClN2O3 B2774001 cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl CAS No. 1958068-89-7

cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl

Cat. No.: B2774001
CAS No.: 1958068-89-7
M. Wt: 264.75
InChI Key: AUXXIKSVHUSTOA-DTWKUNHWSA-N
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Description

cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl is a complex organic compound that belongs to the class of heterocyclic compounds known as oxazines. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The specific structure of this compound includes a tert-butyl group and a hexahydropyrrolo ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl typically involves a multi-step process. One common method is the visible light-promoted catalyst-free C–H activation/cyclization of tertiary amines . This method uses white light-emitting diode (LED) irradiation in dimethyl sulfoxide (DMSO) solvent at room temperature, leading to the formation of the oxazine ring via α-C–H activation of the tertiary amine moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow chemistry approaches can enhance the efficiency and yield of the synthesis process . This method allows for better control over reaction conditions and scalability, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazine derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazine compounds.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl peroxybenzoate (TBPB) and reducing agents such as hydrogen gas or metal hydrides . The reactions are typically carried out under mild conditions to preserve the integrity of the oxazine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxazine derivatives, while reduction reactions can produce reduced oxazine compounds .

Mechanism of Action

The mechanism of action of cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through the activation or inhibition of specific enzymes or receptors, leading to various biological responses . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to cis-Tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2h)-carboxylate hcl include other oxazine derivatives and spirocyclic oxindoles . These compounds share structural similarities but may differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific structure, which includes a tert-butyl group and a hexahydropyrrolo ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

tert-butyl (4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXXSFBGCIOMAL-OULXEKPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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